molecular formula C7H9F3O2 B1308867 Ethyl 3-(trifluoromethyl)crotonate CAS No. 24490-03-7

Ethyl 3-(trifluoromethyl)crotonate

Cat. No. B1308867
M. Wt: 182.14 g/mol
InChI Key: OSZLARYVWBUKTG-UHFFFAOYSA-N
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Patent
US08648088B2

Procedure details

(300 mg, 1.65 mmol) 4,4,4-Trifluoro-3-methyl-but-2-enoic acid ethyl ester (CAS 24490-03-7) was dissolved in ethanol (3 ml) and hydrazine monohydrate 64% in ethanol (0.13 ml, 1.73 mmol, 1.05 equiv.) was added at room temperature and stirred in a sealed tube for 16 hours at 80° C. The reaction mixture was evaporated to dryness. The desired (RS)-5-methyl-5-trifluoromethyl-pyrazolidin-3-one (280 mg, quant.) was obtained as a white solid, MS: m/e=169.2 (M+H+).
Name
4,4,4-Trifluoro-3-methyl-but-2-enoic acid ethyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]=[C:6]([CH3:11])[C:7]([F:10])([F:9])[F:8])C.O.[NH2:14][NH2:15]>C(O)C>[CH3:11][C:6]1([C:7]([F:10])([F:9])[F:8])[NH:15][NH:14][C:4](=[O:3])[CH2:5]1 |f:1.2|

Inputs

Step One
Name
4,4,4-Trifluoro-3-methyl-but-2-enoic acid ethyl ester
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(C=C(C(F)(F)F)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0.13 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred in a sealed tube for 16 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(CC(NN1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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